molecular formula C21H25F3N2O2 B3575342 1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B3575342
M. Wt: 394.4 g/mol
InChI Key: SPHLHPWSZSMAPZ-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings, one with methoxy groups and the other with a trifluoromethyl group, connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the aromatic rings: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, 3,4-dimethoxybenzyl chloride can react with the piperazine ring to form the first aromatic substitution. Similarly, 4-(trifluoromethyl)benzyl chloride can be used for the second substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents like dichloromethane or toluene, catalysts such as palladium or copper, and controlled temperatures and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound. The piperazine ring provides structural rigidity, facilitating the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-[(3,4-Dimethoxyphenyl)ethyl]-4-(2-methylphenyl)piperazine
  • 1-[(3,4-Dimethoxyphenyl)ethyl]-4-(4-methylphenyl)piperazine

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug design.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2/c1-27-19-8-5-17(13-20(19)28-2)15-26-11-9-25(10-12-26)14-16-3-6-18(7-4-16)21(22,23)24/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLHPWSZSMAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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